molecular formula C24H19N3O3 B277589 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide

3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide

Cat. No. B277589
M. Wt: 397.4 g/mol
InChI Key: ARXDUSYHBZXCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. QNZ is a synthetic compound that belongs to the family of quinazoline derivatives.

Mechanism of Action

3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide inhibits the activity of NF-κB by preventing its translocation from the cytoplasm to the nucleus. NF-κB is a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. Inhibition of NF-κB activity by this compound leads to a decrease in the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, anti-cancer, and immunosuppressive effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to suppress the production of pro-inflammatory cytokines and chemokines. This compound has been shown to reduce the severity of inflammation in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide is a small molecule inhibitor that can be easily synthesized and purified. This compound has been extensively studied for its potential therapeutic applications in various diseases. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which limits its use in aqueous solutions. This compound can also be toxic at high concentrations, which requires careful consideration of dosages in experiments.

Future Directions

3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide has potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and inflammation. Future research should focus on the development of this compound derivatives with improved solubility and reduced toxicity. Future research should also focus on the identification of this compound targets other than NF-κB. This compound has the potential to be used in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide can be synthesized by reacting 4-amino-2-phenylquinazoline with 3-benzoylbenzoic acid chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain this compound in high purity.

Scientific Research Applications

3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and inflammation. This compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

N-(3-benzoylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C24H19N3O3/c28-22(13-14-27-16-25-21-12-5-4-11-20(21)24(27)30)26-19-10-6-9-18(15-19)23(29)17-7-2-1-3-8-17/h1-12,15-16H,13-14H2,(H,26,28)

InChI Key

ARXDUSYHBZXCJF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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